Nateglinide-d5 Ethyl Ester
Description
Nateglinide-d5 Ethyl Ester is a deuterated derivative of the antihyperglycemic agent nateglinide, which is used to treat type 2 diabetes mellitus. The parent compound, nateglinide, is chemically designated as (−)-N-(trans-4-isopropylcyclohexyl-1-carbonyl)-D-phenylalanine and functions as a rapid-acting insulinotropic agent by stimulating pancreatic β-cells . The deuterated ethyl ester variant incorporates five deuterium atoms (d5) into the ethyl ester moiety, replacing hydrogen atoms. This isotopic labeling enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, minimizing interference from non-deuterated analogs during analytical quantification .
Properties
CAS No. |
1356929-50-4 |
|---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
350.514 |
IUPAC Name |
ethyl (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D |
InChI Key |
AVOHCDLQBWDQOF-MRVSTDCPSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C |
Synonyms |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-(phenyl-d5)alanine Ethyl Ester; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide-d5 Ethyl Ester typically involves the incorporation of deuterium atoms into the Nateglinide molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl alcohol (CD3CD2OH) can be used to esterify Nateglinide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure this compound.
Chemical Reactions Analysis
Types of Reactions
Nateglinide-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Nateglinide-d5 Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Nateglinide in pharmaceutical formulations and biological samples.
Drug Development: Researchers use this compound to investigate the metabolic pathways and potential drug-drug interactions of Nateglinide.
Mechanism of Action
Nateglinide-d5 Ethyl Ester exerts its effects by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of pancreatic beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby increasing insulin secretion.
Comparison with Similar Compounds
Deuterated Ethyl Esters in Pharmaceutical Research
Deuterated ethyl esters are critical in drug development for tracing metabolic pathways and improving analytical precision. Key examples include:
Dexamethasone-d5 Acid Ethyl Ester :
- 10-Undecenoic Acid Ethyl-d5 Ester: Structure: A deuterated ethyl ester of an unsaturated fatty acid (10-undecenoic acid). Molecular Formula: C13H24O2 (with deuterium substitution in the ethyl group); Molecular Weight: 217.36 g/mol . Application: Employed in lipid metabolism studies to track fatty acid incorporation into cellular membranes.
Comparison with Nateglinide-d5 Ethyl Ester :
While all three compounds utilize deuterium for isotopic labeling, this compound is unique in its application to diabetes research. Its phenylalanine backbone and cyclohexylcarbonyl group distinguish it structurally from the steroid (dexamethasone) and fatty acid derivatives.
Non-Deuterated Pharmaceutical Ethyl Esters
Ethyl esters of bioactive molecules are widely used to enhance solubility or stability. Examples include:
- Protocatechuic Acid Ethyl Ester: Structure: Ethyl ester of protocatechuic acid, a phenolic antioxidant. Application: Exhibits antibacterial activity against Staphylococcus aureus .
- Ethyl Formate: Structure: Simplest ethyl ester (HCOOCH2CH3). Application: Utilized as a flavoring agent (rum/raspberry notes) and fungicide in food processing .
Comparison with this compound: this compound serves a specialized role in analytical chemistry, unlike protocatechuic acid ethyl ester (antimicrobial) or ethyl formate (industrial solvent). Its deuterium labeling adds analytical utility absent in non-deuterated analogs.
Ethyl Esters in Biofuels and Nutrition
Ethyl esters are pivotal in biodiesel production and dietary supplements:
- Cardanol Ethyl Ester (CEE): Structure: Derived from cashew nut shell liquid (unsaturated fatty acid ethyl ester). Properties:
- Cetane Number : 52.3 (vs. diesel: 47.8).
Viscosity : 4.92 mm²/s (vs. diesel: 2.6 mm²/s).
- Docosahexaenoic Acid (DHA) Ethyl Ester: Structure: Ethyl ester of the ω-3 fatty acid DHA. Molecular Formula: C24H36O2; Molecular Weight: 356.5 g/mol. Solubility: Soluble in ethanol (500 mg/mL) and DMF (100 mg/mL) . Application: Enhances cognitive function and cardiovascular health in dietary supplements.
Comparison with this compound :
While CEE and DHA ethyl esters focus on energy and health, this compound is tailored for analytical precision. Structural differences (e.g., aromatic vs. aliphatic chains) dictate their divergent applications.
Data Tables
Table 1: Structural and Functional Comparison of Ethyl Esters
Q & A
Q. What are the optimal reaction conditions for synthesizing Nateglinide-d5 Ethyl Ester with high purity?
- Methodological Answer : Utilize a central composite design to optimize parameters such as temperature, catalyst concentration, and reaction time. For example, studies on ethyl ester synthesis demonstrate that temperatures between 60–80°C and lipase catalysts (e.g., Novozym® 435) enhance yield and purity . Deuterated analogs may require inert atmospheres to prevent isotopic exchange. Include detailed protocols for solvent selection and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. Which analytical techniques effectively characterize this compound and distinguish it from non-deuterated analogs?
- Methodological Answer : Combine NMR spectroscopy (to confirm deuterium incorporation at specific positions) and high-resolution mass spectrometry (HRMS) for precise molecular weight determination. Infrared (IR) spectroscopy can identify ester functional groups, while gas chromatography (GC) with Kovats retention indices helps assess purity . For isotopic distinction, compare fragmentation patterns in MS/MS spectra between deuterated and non-deuterated forms .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (10–60%), temperature (4–40°C), and light exposure. Use HPLC to monitor degradation products, and apply Arrhenius kinetics to predict shelf life. Storage in amber vials at -20°C in anhydrous solvents (e.g., acetonitrile) is recommended to minimize hydrolysis .
Q. What are the key considerations for designing in vitro assays to study this compound’s metabolic pathways?
- Methodological Answer : Use hepatocyte or microsomal incubations with isotopically labeled substrates to track deuterium retention. Include controls with non-deuterated analogs to differentiate enzymatic vs. non-enzymatic degradation. Optimize incubation times and co-factor concentrations (e.g., NADPH) to mimic physiological conditions .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in reported metabolic pathways of this compound across different models?
- Methodological Answer : Employ comparative metabolomics using LC-HRMS to profile metabolites in parallel in vitro (e.g., liver microsomes) and in vivo (rodent plasma) studies. Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify model-specific metabolic discrepancies. Validate findings with isotopic tracer studies .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacokinetic studies of this compound?
- Methodological Answer : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. For small datasets, apply Bayesian hierarchical models. Ensure power analysis is conducted a priori to determine sample size, and report confidence intervals for AUC and Cmax parameters .
Q. How can researchers optimize chromatographic separation for quantifying trace deuterated metabolites in complex biological matrices?
- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry, using HILIC or reverse-phase columns for polar/non-polar metabolites. Optimize gradient elution and collision energy to enhance sensitivity. Use deuterated internal standards for matrix effect correction .
Q. What strategies mitigate isotopic interference in mass spectrometry when studying this compound’s pharmacokinetics?
- Methodological Answer : Employ high-resolution mass spectrometers (e.g., Orbitrap) to resolve isotopic clusters. Use selective reaction monitoring (SRM) for quantitation, targeting transitions with minimal isotopic overlap. Validate methods using synthetic deuterated standards and blank matrix samples .
Q. How should researchers design mechanistic studies to elucidate the role of deuterium in this compound’s pharmacological activity?
- Methodological Answer : Compare deuterated and non-deuterated analogs in enzyme inhibition assays (e.g., ATP-sensitive K<sup>+</sup> channels for nateglinide). Use kinetic isotope effect (KIE) analysis to assess deuterium’s impact on binding affinity and metabolic stability. Molecular dynamics simulations can further clarify deuterium-induced conformational changes .
Q. What protocols ensure ethical and reproducible preclinical testing of this compound’s efficacy and toxicity?
- Methodological Answer : Follow NIH guidelines for preclinical research, including blinding, randomization, and power calculations. Use species-specific metabolic models (e.g., humanized mice) to improve translational relevance. Document all procedures in compliance with ARRIVE 2.0 guidelines, and deposit raw data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
